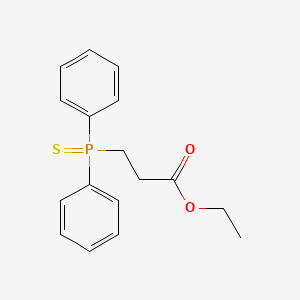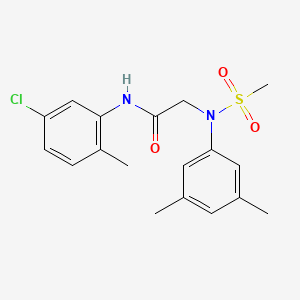![molecular formula C22H20ClN3O4S B4940122 4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as CGP 7930, is a small molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Wirkmechanismus
4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 7930 is a selective antagonist of the mGluR5 receptor, which is a G-protein coupled receptor that is widely distributed in the brain. The mGluR5 receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses to change in strength in response to neuronal activity. This compound 7930 binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate, which is the primary neurotransmitter that activates the receptor. This leads to a reduction in synaptic plasticity and a decrease in the activity of excitatory neurons in the brain.
Biochemical and Physiological Effects
This compound 7930 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze and the open field test. Additionally, this compound 7930 has been shown to have antidepressant effects in the forced swim test and the tail suspension test. In animal models of addiction, this compound 7930 has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 7930 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has a high purity. Additionally, it is a selective antagonist of the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, this compound 7930 also has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a stable concentration in animal models. Additionally, it has poor solubility in water, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of 4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 7930. One area of research is the development of more potent and selective mGluR5 antagonists that have a longer half-life and better solubility. Additionally, there is a need for more studies on the safety and efficacy of this compound 7930 in human subjects. Finally, there is a need for more studies on the role of the mGluR5 receptor in various neurological and psychiatric disorders, and how this compound 7930 and other mGluR5 antagonists can be used to treat these disorders.
Synthesemethoden
The synthesis of 4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 7930 involves the reaction of 4-aminobenzamide with N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields this compound 7930 as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 7930 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of these disorders. Additionally, this compound 7930 has been studied for its potential to reduce drug-seeking behavior in addiction models.
Eigenschaften
IUPAC Name |
4-[[2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-15-13-17(23)9-12-20(15)26(31(29,30)19-5-3-2-4-6-19)14-21(27)25-18-10-7-16(8-11-18)22(24)28/h2-13H,14H2,1H3,(H2,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDFVJCIKOCAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)
![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4940162.png)
